(4-Bromobenzyl)hydrazine sulfate
Description
(4-Bromobenzyl)hydrazine sulfate is an organobromine compound with the chemical formula C₇H₈BrN₂·H₂SO₄. It is a pale yellow to colorless solid, soluble in polar solvents like ethanol and dichloromethane . As a hydrazine derivative, it serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing hydrazone linkages for anticancer and antimicrobial agents .
Properties
IUPAC Name |
(4-bromophenyl)methylhydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQTWAZLZKKNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and concentrated hydrochloric acid are commonly used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .
Scientific Research Applications
(4-Bromobenzyl)hydrazine sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)hydrazine sulfate involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazine moiety can form hydrazones with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction to yield alkanes . This compound can also participate in substitution reactions, where the bromine atom is replaced by other nucleophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Substituent Effects on Physicochemical Properties
Key substituents in analogous compounds include halogens (Br, Cl, F), nitro (-NO₂), and sulfonyl (-SO₂) groups. These substituents influence melting points, solubility, and spectroscopic signatures:
Key Observations :
- Bromine’s electron-withdrawing effect increases molecular stability, reflected in higher melting points for brominated sulfonates (e.g., 4l vs. 4m) .
- Nitro groups introduce strong IR absorption bands (~1530 cm⁻¹), absent in halogenated analogs .
Antibacterial Activity
- Bromo-substituted hydrazones exhibit enhanced antibacterial activity compared to nitro or chloro analogs. For example, Br-substituted derivatives showed 2–4× higher inhibition against E. coli and S. aureus due to increased lipophilicity enhancing membrane penetration .
Anticancer Activity
- Hydrazine sulfate (parent compound) demonstrated mixed results in clinical trials: Positive: Inhibited Walker 256 carcinosarcoma growth in rats . Negative: No survival benefit in human NSCLC trials .
- Brominated derivatives like 4l (sulfonated hydrazine) showed moderate cytotoxicity in cancer cell lines, likely due to Br’s ability to disrupt DNA replication .
Metabolic and Toxicity Profiles
- Metabolism: Disubstituted hydrazines (e.g., procarbazine) are metabolized by mitochondrial monoamine oxidase to azo derivatives, which may induce neurotoxicity . Bromine’s steric bulk may slow metabolic degradation compared to smaller substituents like Cl .
Structural and Crystallographic Comparisons
- Crystal Packing : Bromine’s van der Waals radius (1.85 Å) creates distinct π-π stacking distances in sulfonylhydrazides (e.g., 3.8 Å for Br vs. 3.6 Å for Cl) .
- Torsional Angles : Br-substituted compounds exhibit smaller torsion angles (5–10°) in sulfonamide linkages, enhancing planarity and intermolecular interactions .
Biological Activity
(4-Bromobenzyl)hydrazine sulfate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is derived from 4-bromobenzylhydrazine, which features a bromine atom substituted on a benzyl group attached to a hydrazine moiety. Its chemical formula is , and it is typically encountered in its sulfate form for enhanced solubility and stability.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study conducted by Kumar et al. highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, where it showed moderate to strong activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.
Anticancer Activity
The compound's anticancer properties have also been investigated. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Enzyme Inhibition
This compound has been reported to inhibit several key enzymes, which may contribute to its therapeutic effects:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases.
- Urease : The compound has shown strong inhibitory effects on urease, which could be beneficial in managing urinary tract infections.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various derivatives of this compound. The derivatives were screened for their biological activities, revealing that modifications in the chemical structure could enhance or diminish their pharmacological effects.
Key Findings:
- Synthesis Methodology : The synthesis typically involves diazotization followed by reduction processes using zinc powder and concentrated hydrochloric acid, yielding high-purity products with minimal impurities.
- Biological Screening : A systematic screening approach was adopted to evaluate the antibacterial and antifungal activities of synthesized compounds, with several derivatives showing enhanced activity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
